(5-Bromobenzo[b]furan-2-yl)methylamine
Overview
Description
(5-Bromobenzo[b]furan-2-yl)methylamine is an organic compound with the molecular formula C9H8BrNO It is a derivative of benzo[b]furan, where a bromine atom is substituted at the 5-position and a methylamine group is attached to the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
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Bromination of Benzo[b]furan: : The synthesis typically begins with the bromination of benzo[b]furan. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to selectively introduce a bromine atom at the 5-position.
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Formylation: : The next step involves formylation at the 2-position of the brominated benzo[b]furan. This can be done using a Vilsmeier-Haack reaction, where a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used.
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Reduction to Methylamine: : The formyl group is then reduced to a methylamine group. This can be achieved using reductive amination, where the formyl compound is treated with ammonia (NH3) and a reducing agent such as sodium borohydride (NaBH4).
Industrial Production Methods
In an industrial setting, the production of (5-Bromobenzo[b]furan-2-yl)methylamine may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : (5-Bromobenzo[b]furan-2-yl)methylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or aldehydes.
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Reduction: : Reduction reactions can convert the compound into various derivatives. For example, catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the bromine atom to a hydrogen atom.
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Substitution: : The bromine atom in this compound can be substituted with other nucleophiles. Common reagents include sodium azide (NaN3) for azide substitution or sodium thiolate (NaSR) for thiol substitution.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, Pd/C, H2
Substitution: NaN3, NaSR, Grignard reagents
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Dehalogenated compounds
Substitution: Azides, thiols, organometallic compounds
Scientific Research Applications
Chemistry
In chemistry, (5-Bromobenzo[b]furan-2-yl)methylamine is used as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it could be a candidate for drug design, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, dyes, and polymers. Its reactivity makes it suitable for various chemical manufacturing processes.
Mechanism of Action
The mechanism by which (5-Bromobenzo[b]furan-2-yl)methylamine exerts its effects depends on its interaction with molecular targets. The bromine atom and the methylamine group can participate in hydrogen bonding, van der Waals interactions, and covalent bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Chlorobenzo[b]furan-2-yl)methylamine
- (5-Fluorobenzo[b]furan-2-yl)methylamine
- (5-Iodobenzo[b]furan-2-yl)methylamine
Uniqueness
Compared to its analogs, (5-Bromobenzo[b]furan-2-yl)methylamine has unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, providing a balance of stability and reactivity that can be advantageous in various chemical reactions and applications.
This compound’s specific properties and reactivity make it a valuable tool in scientific research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(5-bromo-1-benzofuran-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOODONZLFBRQNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383758 | |
Record name | 1-(5-Bromo-1-benzofuran-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165736-51-6 | |
Record name | 1-(5-Bromo-1-benzofuran-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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